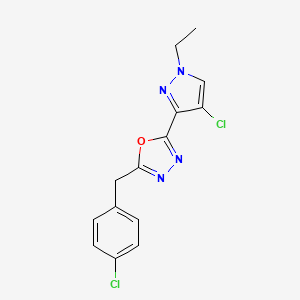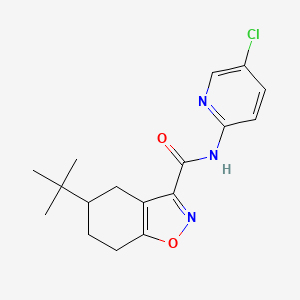![molecular formula C18H18N4OS B14927613 (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B14927613.png)
(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s structure includes an isoquinoline moiety, a pyrazole ring, and a thiazole ring, making it a unique and versatile molecule in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydroisoquinoline with a pyrazole derivative, followed by cyclization with a thiazole precursor. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The temperature and pH of the reaction mixture are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over the reaction parameters, leading to consistent quality and higher efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from any by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Applications De Recherche Scientifique
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, potentially affecting neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL]-1-(4-METHOXY-PHENYL)-ETHANONE
- **2-[3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL]-ACETAMIDE
- **1-[3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL]-2-PHENYL-ETHANONE
Uniqueness
Compared to similar compounds, 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE stands out due to its unique combination of isoquinoline, pyrazole, and thiazole rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H18N4OS |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H18N4OS/c1-12-15(10-19-21(12)2)9-16-17(23)20-18(24-16)22-8-7-13-5-3-4-6-14(13)11-22/h3-6,9-10H,7-8,11H2,1-2H3/b16-9- |
Clé InChI |
XMJLKRUNHYXIDY-SXGWCWSVSA-N |
SMILES isomérique |
CC1=C(C=NN1C)/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
SMILES canonique |
CC1=C(C=NN1C)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14927531.png)
![N-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927535.png)
![4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14927545.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B14927552.png)
![3,6-dicyclopropyl-N-(4-methoxy-2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927557.png)
![N-(3-acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927562.png)

![2-{[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14927582.png)

![1-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927605.png)
![Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14927612.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14927614.png)
![(2E)-3-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14927617.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B14927625.png)
